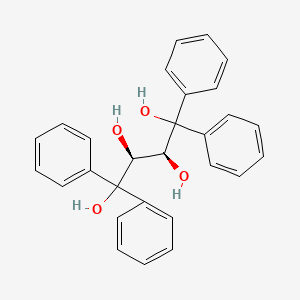
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is a chiral organic compound with four phenyl groups and four hydroxyl groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol typically involves the use of chiral catalysts and stereoselective reactions. One common method is the asymmetric reduction of a precursor compound using a chiral catalyst. For example, the reduction of a tetraphenylbutane-1,2,3,4-tetraone precursor can be achieved using a chiral borane reagent under controlled conditions to yield the desired tetrol compound .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and stereoselectivity. For instance, the use of engineered bacteria containing specific reductase enzymes can facilitate the production of the compound in an environmentally friendly and cost-effective manner .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol: The enantiomer of the compound with similar chemical properties but different biological activities.
Erythritol: A diastereomer with different physical properties and applications.
Threitol: Another diastereomer with distinct stereochemistry and uses.
Uniqueness
(2S,3S)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
909707-20-6 |
|---|---|
Molekularformel |
C28H26O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
(2S,3S)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m0/s1 |
InChI-Schlüssel |
BAFXROPRJIXZKC-UIOOFZCWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@H]([C@@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















